
1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chlorobenzoyl group and a 2,4-dimethylphenyl group attached to a piperazine ring
准备方法
The synthesis of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and 2,4-dimethylaniline.
Formation of Intermediate: The reaction between 4-chlorobenzoyl chloride and 2,4-dimethylaniline in the presence of a base, such as triethylamine, leads to the formation of an intermediate.
Cyclization: The intermediate undergoes cyclization with piperazine under controlled conditions to yield the final product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
化学反应分析
1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: Hydrolysis of the compound in acidic or basic conditions can lead to the cleavage of the benzoyl group, resulting in the formation of piperazine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学研究应用
1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of new drugs targeting central nervous system disorders, such as anxiety and depression.
Material Science: It has been investigated for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound has been used as a probe in biological studies to understand its interactions with biological targets and pathways.
Industrial Applications:
作用机制
The mechanism of action of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to modulate neurotransmitter systems, such as serotonin and dopamine, by binding to their respective receptors. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in therapeutic effects.
相似化合物的比较
1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Chlorobenzoyl)-4-phenylpiperazine: This compound lacks the dimethyl groups on the phenyl ring, which may affect its pharmacological properties and interactions.
1-(4-Methylbenzoyl)-4-(2,4-dimethylphenyl)piperazine: The presence of a methyl group instead of a chlorine atom can lead to differences in reactivity and biological activity.
1-(4-Chlorobenzoyl)-4-(3,4-dimethylphenyl)piperazine: The position of the methyl groups on the phenyl ring can influence the compound’s chemical and biological properties.
属性
IUPAC Name |
(4-chlorophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-3-8-18(15(2)13-14)21-9-11-22(12-10-21)19(23)16-4-6-17(20)7-5-16/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOSAPLMWYDTTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
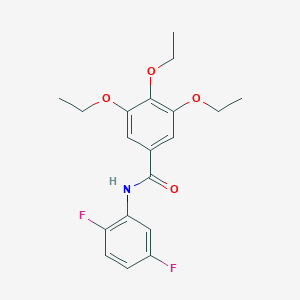
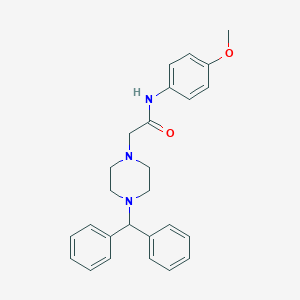

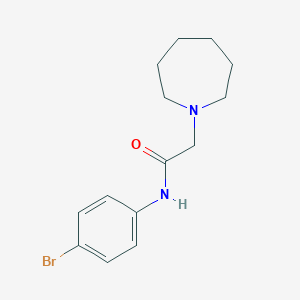

![4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine](/img/structure/B501555.png)
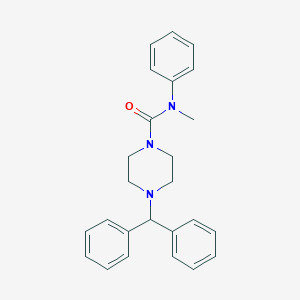
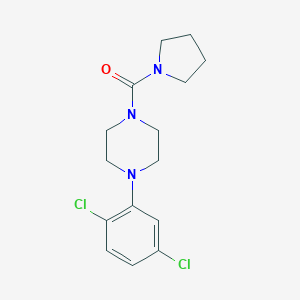
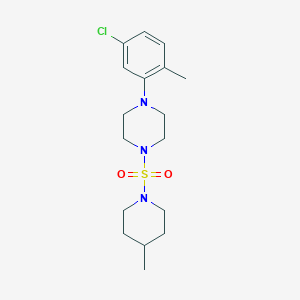


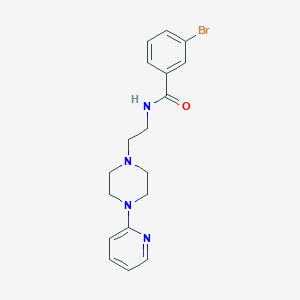
![1-(4-{3-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone](/img/structure/B501564.png)

